Ethionamide
Overview
Description
Ethionamide is a synthetic antibiotic used primarily as a second-line treatment for tuberculosis, particularly in cases where the disease is resistant to first-line drugs. It is also occasionally used to treat leprosy. This compound works by inhibiting the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria .
Mechanism of Action
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. This compound, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that this compound undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
This compound may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of this compound has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethionamide can be synthesized through the reaction of 2-ethylpyridine with carbon disulfide and ammonia, followed by oxidation. The process involves several steps:
Formation of 2-ethylpyridine-4-carbothioamide: This is achieved by reacting 2-ethylpyridine with carbon disulfide in the presence of ammonia.
Oxidation: The resulting compound is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to speed up the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethionamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide, which is an active metabolite.
Reduction: this compound can be reduced under certain conditions, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
This compound Sulfoxide: Formed through oxidation and is an active metabolite.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Ethionamide has several applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of thioamides.
Biology: Studied for its effects on mycobacterial cell wall synthesis and its interactions with other antibiotics.
Medicine: Extensively researched for its role in treating multidrug-resistant tuberculosis and its potential side effects.
Industry: Used in the development of new antibiotics and in the study of drug resistance mechanisms
Comparison with Similar Compounds
Ethionamide is similar to other thioamide antibiotics such as prothionamide and isoniazid. it has unique properties that make it particularly useful in treating multidrug-resistant tuberculosis:
Prothionamide: Similar in structure and function but has different pharmacokinetic properties.
Isoniazid: Also inhibits mycolic acid synthesis but through a different activation pathway.
Pyrazinamide: Another antitubercular drug that works through a different mechanism but is often used in combination with this compound .
This compound’s ability to cross the blood-brain barrier and its effectiveness against resistant strains of mycobacteria make it a valuable drug in the fight against tuberculosis .
Biological Activity
Ethionamide (ETH) is a thioamide pro-drug primarily used in the treatment of multi-drug resistant tuberculosis (MDR-TB). Its biological activity is closely linked to its mechanism of action, pharmacokinetics, and interactions with Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of resistance, and recent research findings.
This compound is activated by the Baeyer–Villiger monooxygenase EthA, which converts it into its active form. This active compound inhibits InhA, an essential enzyme in the mycolic acid biosynthesis pathway, similar to the action of isoniazid (INH) but through distinct activation pathways . The inhibition of InhA leads to a disruption in the synthesis of mycolic acids, critical components of the Mtb cell wall, thereby exerting bactericidal effects.
Pharmacokinetics and Pharmacodynamics
This compound exhibits variable pharmacokinetic properties influenced by factors such as dosage and patient characteristics. It is typically administered at a dose of 15–20 mg/kg/day divided into 2 to 3 doses . Key pharmacokinetic parameters include:
- Cmax : Maximum concentration in plasma
- tmax : Time to reach maximum concentration
- t1/2 : Terminal elimination half-life (approximately 3 hours)
- AUC(0-24) : Area under the concentration-time curve over 24 hours
Recent studies have indicated that this compound has a minimum inhibitory concentration (MIC) ranging from 1 mg/L to 2.5 mg/L for various strains of Mtb, demonstrating its efficacy against both drug-susceptible and resistant strains .
Efficacy Against Mycobacterium tuberculosis
This compound has shown significant microbial kill rates in clinical studies. For instance, in a hollow fiber system model of tuberculosis, this compound achieved a maximal kill rate (Emax) of approximately 1.94 log10 CFU/mL for extracellular Mtb and 2.88 log10 CFU/mL for intracellular Mtb . This indicates that this compound is effective not only against extracellular bacteria but also within host cells.
Table 1: this compound Efficacy Data
Study Type | Emax (log10 CFU/mL) | EC50 (times MIC) | MIC (mg/L) |
---|---|---|---|
Hollow Fiber System Model | Extracellular: 1.94 | 2.64 | 1 |
Intracellular: 2.88 | 1.01 | 2.5 |
Resistance Mechanisms
Resistance to this compound can occur through various mechanisms, including mutations in the ethA gene responsible for its activation and upregulation of efflux pumps that expel the drug from bacterial cells . Additionally, phenotypic resistance has been observed where prior exposure to this compound leads to tolerance against other anti-tubercular agents like isoniazid and ethambutol .
Case Study 1: Tanzanian Clinical Study
In a Tanzanian cohort study involving patients with MDR-TB, researchers evaluated the pharmacokinetics of this compound alongside levofloxacin-based regimens. The study utilized Monte Carlo simulations to determine optimal dosing strategies that would achieve target exposures in over 10,000 patients. Results indicated that dosing adjustments could significantly enhance treatment outcomes .
Case Study 2: this compound Boosters
Recent research has focused on developing this compound boosters that enhance its antibacterial activity. A study identified novel compounds that inhibit EthR, a transcriptional regulator controlling this compound bioactivation. These inhibitors demonstrated nanomolar potency and improved solubility and metabolic stability compared to this compound alone .
Properties
IUPAC Name |
2-ethylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCXXJPGCBFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Record name | ETHIONAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020577 | |
Record name | Ethionamide | |
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Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992), Solid | |
Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Practically insoluble, Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine., 8.39e-01 g/L | |
Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Record name | Ethionamide | |
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Mechanism of Action |
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Ethionamide, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms. | |
Record name | Ethionamide | |
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Color/Form |
Yellow crystals from ethanol | |
CAS No. |
536-33-4 | |
Record name | ETHIONAMIDE | |
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Record name | Ethionamide | |
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Melting Point |
327 to 331 °F (Decomposes) (NTP, 1992), 164-166 °C (decomposes), 163 °C | |
Record name | ETHIONAMIDE | |
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